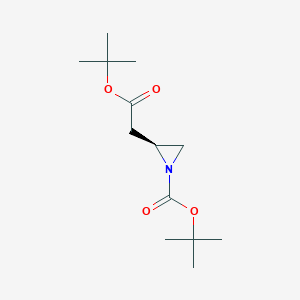
tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate typically involves the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the tert-butyl groups: This step involves the protection of functional groups using tert-butyl chloroformate or similar reagents.
Final coupling: The protected aziridine is then coupled with the desired carboxylate moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxaziridines.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of various substituted amines.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted amines, thiols, and alcohols
Scientific Research Applications
tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate
- tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxamide
- This compound methyl ester
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl groups, which can influence its reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]aziridine-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)17-10(15)7-9-8-14(9)11(16)18-13(4,5)6/h9H,7-8H2,1-6H3/t9-,14?/m0/s1 |
InChI Key |
NLAXREDNOGVYBM-CUVJYRNJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















